(4-fluorophenyl) 2-nitrobenzenesulfonate
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Overview
Description
(4-Fluorophenyl) 2-nitrobenzenesulfonate is an organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group and a nitrobenzenesulfonate moiety, making it a versatile chemical entity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl) 2-nitrobenzenesulfonate typically involves the reaction of 4-fluoronitrobenzene with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetone. The reaction conditions include maintaining a controlled temperature and constant stirring to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl) 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the fluorophenyl group can be substituted by other nucleophiles, such as phenoxide, to form different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phenoxide ions, and the reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Hydrogen gas and catalysts such as palladium on carbon are commonly used for the reduction of the nitro group.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl derivatives.
Reduction Reactions: The major product is 4-fluoroaniline, which can be further utilized in the synthesis of other compounds.
Scientific Research Applications
(4-Fluorophenyl) 2-nitrobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-fluorophenyl) 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorophenyl group can participate in various binding interactions, enhancing the compound’s affinity for its targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
4-Fluoronitrobenzene: Shares the fluorophenyl and nitro groups but lacks the sulfonate moiety.
Phenyl 4-nitrobenzenesulfonate: Contains the nitrobenzenesulfonate group but lacks the fluorophenyl group.
2-Chloro-4-fluorophenyl 4-nitrobenzenesulfonate: Similar structure with an additional chlorine atom.
Uniqueness: (4-Fluorophenyl) 2-nitrobenzenesulfonate is unique due to the combination of the fluorophenyl and nitrobenzenesulfonate groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-fluorophenyl) 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO5S/c13-9-5-7-10(8-6-9)19-20(17,18)12-4-2-1-3-11(12)14(15)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSMWLGAJUTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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